molecular formula C16H23NO4 B14793398 1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate

1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate

Cat. No.: B14793398
M. Wt: 293.36 g/mol
InChI Key: WRGYSWBTDURTGY-UHFFFAOYSA-N
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Description

3-Boc-Amino-4-phenylbutyric acid methyl ester is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a phenyl group attached to the butyric acid chain, and a methyl ester functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-Amino-4-phenylbutyric acid methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid group. One common method involves the reaction of 3-amino-4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then reacted with methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of 3-Boc-Amino-4-phenylbutyric acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Boc-Amino-4-phenylbutyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine and its subsequent derivatives.

Scientific Research Applications

3-Boc-Amino-4-phenylbutyric acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Boc-Amino-4-phenylbutyric acid methyl ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Boc-Amino-4-phenylbutyric acid methyl ester is unique due to its combination of a Boc-protected amino group, a phenyl group, and a methyl ester. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-[amino(phenyl)methyl]butanedioate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)12(10-13(18)20-4)14(17)11-8-6-5-7-9-11/h5-9,12,14H,10,17H2,1-4H3

InChI Key

WRGYSWBTDURTGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)C(C1=CC=CC=C1)N

Origin of Product

United States

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